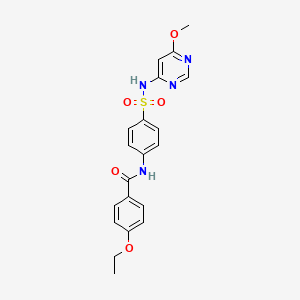

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The crystal structure of a similar compound, “2,6-dimethoxy-4-((4-(N-(6-methoxypyrimidin-4-yl)- sulfamoyl)phenyl)carbamoyl)phenyl acetate”, has been studied . It has a triclinic crystal system with a = 8.730 (1) Å, b = 9.730 (1) Å, c = 14.220 (2) Å, α = 97.970 (2)°, β = 92.606 (2)°, γ = 100.195 (2)°, V = 1174.3 Å3, Z = 2 .Wissenschaftliche Forschungsanwendungen

- Application : Schiff base metal complexes, which are organic compounds synthesized from the condensation of a primary amine with a carbonyl group, have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . While not directly related to your compound, it’s possible that similar principles could apply.

- Methods of Application : These compounds are synthesized from the condensation reaction involving the carbonyl group of various organic compounds and their metal complexes .

- Results or Outcomes : These compounds have been explored for their potential applications in confronting challenges such as antimicrobial resistance and environmental pollution .

- Application : A lipophilic derivative of thalidomide was synthesized to enhance its characteristics and efficacy . This compound has shown immunomodulatory and anti-inflammatory effects .

- Methods of Application : The interaction between bovine serum albumin (BSA) and this compound was studied using a multi-spectroscopic approach and molecular docking .

- Results or Outcomes : The study found that the compound binds at site II (sub-domain IIIA) of BSA .

Scientific Field: Bioinorganic and Medicinal Chemistry

Scientific Field: Pharmaceutical Chemistry

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .

- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Scientific Field: Anti-Tubercular Agents

Scientific Field: Material Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of reactions, including the protodeboronation of alkyl boronic esters .

- Methods of Application : Protodeboronation is carried out using a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Application : A study was conducted on 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal for third harmonic nonlinear optical applications .

- Methods of Application : The study involved experimental and theoretical studies on the organic co-crystal .

- Results or Outcomes : The results of the study are not specified in the search results .

Scientific Field: Organic Synthesis

Scientific Field: Nonlinear Optics

Eigenschaften

IUPAC Name |

4-ethoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)20(25)23-15-6-10-17(11-7-15)30(26,27)24-18-12-19(28-2)22-13-21-18/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWINVMBAWYZQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)